molecular formula C23H31NO2 B123722 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol CAS No. 93413-61-7

1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol

Cat. No.: B123722
CAS No.: 93413-61-7
M. Wt: 353.5 g/mol
InChI Key: FSSWQHLSQWTHIB-UHFFFAOYSA-N
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Description

1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol is a complex organic compound with a unique structure that includes a benzyloxy group, a phenyl ring, a dimethylamino group, and a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.

    Introduction of the Dimethylamino Group: The benzyloxyphenyl intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.

    Cyclohexanol Addition: Finally, the cyclohexanol moiety is introduced through a nucleophilic addition reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy and dimethylamino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethylamino groups play a crucial role in its binding affinity to enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(4-Methoxyphenyl)-2-(dimethylamino)ethyl)cyclohexanol: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-(1-(4-Hydroxyphenyl)-2-(dimethylamino)ethyl)cyclohexanol: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(dimethylamino)-1-(4-phenylmethoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1-24(2)17-22(23(25)15-7-4-8-16-23)20-11-13-21(14-12-20)26-18-19-9-5-3-6-10-19/h3,5-6,9-14,22,25H,4,7-8,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSWQHLSQWTHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166440
Record name 1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol
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Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-61-7
Record name 1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol
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URL https://commonchemistry.cas.org/detail?cas_rn=93413-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desvenlafaxine benzyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(dimethylamino)-1-(4-phenylmethoxyphenyl)ethyl]cyclohexan-1-ol
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Record name DESVENLAFAXINE BENZYL ETHER
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Synthesis routes and methods

Procedure details

Activated magnesium turnings (8 g) and a few crystals of iodine were charged to diethyl ether (200 ml). After addition of 1,5-dibromopentane (20.7 ml; 0.15 mol), the reaction mixture was refluxed for 2 hours. The reaction mass was cooled to 0-5° C. Separately prepared solution of 2-(4-benzyloxy-phenyl)-3-dimethylamino-propionic acid methyl ester (10 g; 0.032 mol) in diethyl ether (100 ml) was added to the above reaction mass very slowly. The temperature was raised to 25-30° C. with constant stirring for 2 hours. After completion of the reaction; the reaction mass was quenched with saturated ammonium chloride solution (100 ml). The aqueous layer was extracted with ethyl acetate (2×50 ml) and the combined organic layer was washed with water (100 ml). The organic layer was dried on sodium sulphate, concentrated under reduced pressure and the product was isolated in n-heptane (25-30 ml). The material was dried under vacuum at 45-50° C. Yield: 7 g, Efficiency: 62%.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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